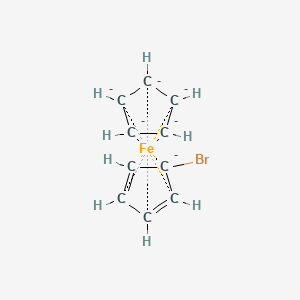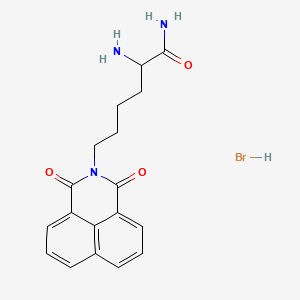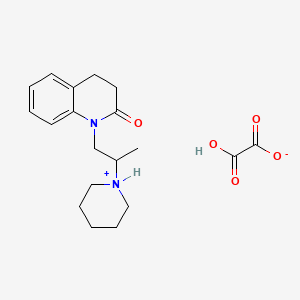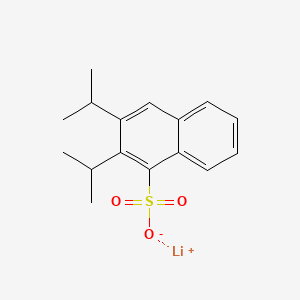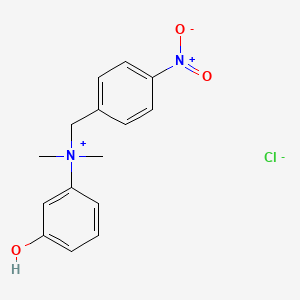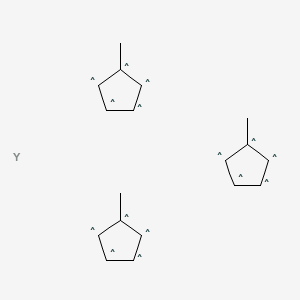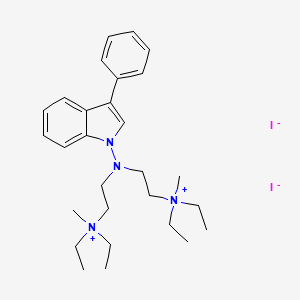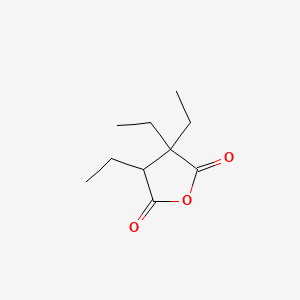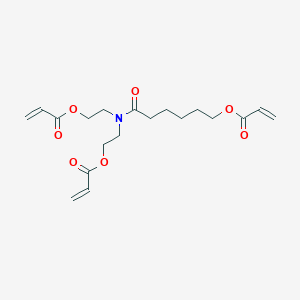
Imidazoline, heptadecyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazoline, heptadecyl-, hydrochloride is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surface-active properties, including detergency, emulsification, and corrosion inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazoline, heptadecyl-, hydrochloride typically involves the reaction of heptadecanoic acid with ethylenediamine under dehydrating conditions to form the imidazoline ring. The reaction is carried out under vacuum to remove water and drive the reaction to completion. The resulting imidazoline is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the desired imidazoline compound .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazoline, heptadecyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert imidazoline to dihydroimidazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Imidazole derivatives.
Reduction: Dihydroimidazoline.
Substitution: Various substituted imidazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Imidazoline, heptadecyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a corrosion inhibitor in metal protection.
Biology: Investigated for its antimicrobial properties and its role in cell membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the formulation of detergents, fabric softeners, and emulsifiers.
Mécanisme D'action
The mechanism of action of imidazoline, heptadecyl-, hydrochloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. In corrosion inhibition, the compound forms a protective film on metal surfaces, preventing oxidation and degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxyethyl imidazoline: Used as a rheology modifier and adhesion promoter.
Quaternary ammonium compounds: Widely used as disinfectants and fabric softeners.
Fatty amine salts: Used in similar applications as imidazoline compounds.
Uniqueness
Imidazoline, heptadecyl-, hydrochloride stands out due to its long hydrocarbon tail, which enhances its surface-active properties. This makes it particularly effective in applications requiring strong detergency and emulsification. Additionally, its ability to form stable films on metal surfaces makes it a superior corrosion inhibitor compared to other similar compounds .
Propriétés
Numéro CAS |
63907-15-3 |
|---|---|
Formule moléculaire |
C20H41ClN2 |
Poids moléculaire |
345.0 g/mol |
Nom IUPAC |
2-heptadecyl-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C20H40N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h2-19H2,1H3,(H,21,22);1H |
Clé InChI |
IXSXQWMXSQIKON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=NCC[NH2+]1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
